1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Descripción

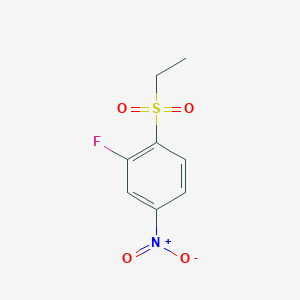

Structure

2D Structure

Propiedades

IUPAC Name |

1-ethylsulfonyl-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-2-15(13,14)8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTIMSABBAVATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene, with the chemical formula CHFNOS, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 75365929

- Molecular Weight : 223.21 g/mol

- Structure : The compound features a nitro group, a fluorine atom, and an ethanesulfonyl moiety attached to a benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to:

- Inhibit specific enzymes involved in metabolic pathways.

- Modulate receptor activity, particularly in neurotransmission.

- Exhibit anti-inflammatory and analgesic properties.

Pharmacological Profile

The pharmacological properties of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Solubility | Moderate solubility in polar solvents |

| Bioavailability | Potential for good bioavailability due to its small size and polar characteristics |

| Metabolism | Subject to metabolic processes that may affect its stability and efficacy |

| Toxicity | Limited data available; requires further investigation |

Anti-inflammatory Effects

Recent studies have indicated that this compound may possess significant anti-inflammatory effects. For instance, it has been evaluated in models of inflammation where it demonstrated a reduction in inflammatory markers.

Antimicrobial Activity

In vitro assays suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Studies

-

Case Study on Anti-inflammatory Activity :

- A study conducted on animal models showed that administration of this compound resulted in a significant decrease in paw swelling induced by carrageenan.

- The compound was found to inhibit the expression of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.

-

Case Study on Antimicrobial Efficacy :

- In vitro testing against Staphylococcus aureus revealed that the compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity.

- Further research is needed to explore its effectiveness in clinical settings and its mechanism of action against resistant strains.

Research Findings

Recent literature highlights the potential applications of this compound in drug development. Its structural features suggest it could serve as a lead compound for designing new therapeutic agents targeting inflammatory diseases and infections.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene has been utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against specific targets. For instance, derivatives of this compound have shown potential as inhibitors in cancer therapy, particularly targeting the Echinoderm microtubule-associated protein-like 4-anaplastic lymphoma kinase (EML4-ALK) pathway. Studies indicate that modifications to the sulfonyl moiety can significantly impact inhibitory activity, demonstrating the importance of this compound in drug design .

Agrochemicals

In agrochemical applications, this compound serves as an intermediate in the synthesis of herbicides and pesticides. The presence of the nitro group enhances the compound's ability to interact with biological systems, making it effective against various pests and weeds. Research has shown that compounds derived from 4-fluoronitrobenzene are crucial intermediates in the preparation of potent herbicides .

Material Science

The compound is also relevant in materials science, particularly in the development of dyes and photosensitive materials. Its ability to undergo various chemical transformations makes it suitable for creating new materials with tailored optical properties. The incorporation of fluorine into organic materials often leads to improved thermal stability and chemical resistance, which are desirable traits in advanced material applications .

Data Tables

Case Study 1: EML4-ALK Inhibitors

In a study focusing on EML4-ALK inhibitors, derivatives of this compound were synthesized and evaluated for their biological activity. The results indicated that specific substitutions on the sulfonyl group led to significant variations in potency, highlighting the compound's utility in targeted cancer therapies.

Case Study 2: Herbicide Development

Research conducted on the synthesis of novel herbicides included the use of this compound as a starting material. The resulting compounds demonstrated enhanced efficacy against common agricultural pests, showcasing the potential for practical applications in crop protection.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following compounds share a benzene core with substituents at positions 1, 2, and 4 but differ in their functional groups, leading to variations in properties:

Reactivity and Stability

- Electron-Withdrawing Effects : The ethanesulfonyl and nitro groups in the target compound create a strongly electron-deficient aromatic ring, reducing susceptibility to electrophilic attacks compared to ether-linked analogs (e.g., cyclopentyloxy or ethoxy derivatives) .

- Hazards : The ethanesulfonyl group may impart reactivity similar to sulfonyl chlorides (e.g., violent reactions with water or bases ), though the target compound is less reactive than 2-Chloroethanesulfonyl Chloride, which requires stringent handling .

Hazard Profiles

Métodos De Preparación

General Preparation Strategy

The synthesis of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene typically follows a two-step approach:

- Introduction of the ethanesulfonyl and fluoro substituents onto the benzene ring.

- Selective nitration to introduce the nitro group at the desired position.

Detailed Preparation Methods

Nitration of 2-(Ethanesulfonyl)-1-fluorobenzene

The most direct and widely referenced method involves nitration of 2-(ethanesulfonyl)-1-fluorobenzene:

- Step 1: Dissolve 2-(ethanesulfonyl)-1-fluorobenzene in a suitable solvent.

- Step 2: Add a mixture of concentrated nitric acid and sulfuric acid at low temperature (typically 0–5 °C) to ensure regioselective nitration, minimizing by-product formation.

- Step 3: Stir and gradually warm to ambient temperature, monitoring the reaction progress.

- Step 4: Quench the reaction, extract the product, and purify by standard organic techniques (e.g., recrystallization or chromatography).

Reaction Scheme

$$

\text{2-(Ethanesulfonyl)-1-fluorobenzene} + \text{HNO}3/\text{H}2\text{SO}_4 \longrightarrow \text{this compound}

$$

Key Parameters Table

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting material | 2-(Ethanesulfonyl)-1-fluorobenzene | Commercially available or synthesized |

| Nitrating agents | Conc. HNO₃ + Conc. H₂SO₄ | Mixed acid |

| Temperature | 0–5 °C (addition), up to 25 °C (reaction) | Low temp for selectivity |

| Reaction time | 1–3 hours | Monitored by TLC or HPLC |

| Yield | 70–85% (literature range) | Depending on conditions |

| Purification | Extraction, recrystallization, chromatography |

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Direct nitration of 2-(ethanesulfonyl)-1-fluorobenzene | Simple, high regioselectivity, scalable | Requires careful temperature control | 70–85% |

| Diazotization/fluorination (Balz–Schiemann) | Useful for other fluoro-nitrobenzenes | Less practical for sulfonyl derivatives | Variable, often lower |

| Stepwise functionalization | Flexible for analogues | Multi-step, lower overall yield | 40–60% |

Summary Table: Key Preparation Data

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5 °C, 1–3 h | This compound | 70–85 | Main industrial method |

| Purification | Extraction, recrystallization/chromatography | Pure compound | >98 (purity) | Standard techniques |

Q & A

Q. What are the standard synthetic routes for preparing 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene?

Methodological Answer: A common approach involves sequential functionalization of a benzene ring. For example:

Sulfonation : Introduce the ethanesulfonyl group via sulfonylation of 2-fluoro-4-nitrobenzene using ethanesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like pyridine to scavenge HCl) .

Nitration : If the nitro group is not present initially, nitration can be performed using a mixture of concentrated HNO₃ and H₂SO₄. Temperature control (e.g., 60–100°C) is critical to ensure regioselectivity at the para position relative to the fluorine substituent .

Purification : Column chromatography (SiO₂, non-polar solvents like pentane or hexane) is typically used to isolate the product .

Q. Key Data :

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Strong peaks for NO₂ (~1520 cm⁻¹, asymmetric stretch) and SO₂ (~1350 cm⁻¹, symmetric stretch) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 215 (C₈H₇FNO₄S⁺) confirms molecular weight .

Advanced Research Questions

Q. What factors influence the regioselectivity of nitration in derivatives of 1-(Ethanesulfonyl)-2-fluorobenzene?

Methodological Answer: Regioselectivity is governed by:

- Electron-withdrawing groups (EWGs) : The ethanesulfonyl group is a strong meta-directing EWG, while fluorine (a weak ortho/para-directing EWG) competes. In 1-(Ethanesulfonyl)-2-fluorobenzene, nitration favors the para position relative to fluorine due to steric hindrance from the bulky sulfonyl group .

- Reaction conditions : Lower temperatures (e.g., 0–5°C) favor kinetic control (para product), while higher temperatures may lead to thermodynamic mixtures .

Q. Contradiction Analysis :

Q. How can researchers optimize reaction conditions to mitigate decomposition during synthesis?

Methodological Answer:

- Moisture control : The sulfonyl chloride intermediate is highly reactive with water. Use anhydrous solvents (e.g., dried CH₂Cl₂) and inert atmospheres (N₂/Ar) .

- Temperature modulation : Avoid excessive heat during nitration (decomposition observed above 100°C). Stepwise heating (e.g., 60°C → 80°C) improves stability .

- Additives : Stabilize reactive intermediates with radical inhibitors (e.g., BHT) or chelating agents to trap metal impurities .

Q. Data from Analogues :

- Ethanesulfonyl chloride derivatives decompose violently above 40°C in the presence of moisture .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer:

- Acidic conditions : Stable in dilute acids (e.g., H₂SO₄) due to the electron-withdrawing nitro and sulfonyl groups. However, concentrated acids may hydrolyze the sulfonyl group .

- Basic conditions : Susceptible to nucleophilic attack on the sulfonyl moiety (e.g., NaOH induces cleavage of the S-C bond). Store in pH-neutral environments .

Q. Experimental Validation :

- Monitor stability via HPLC: >95% purity retained after 24 hours in pH 3 buffer, but <50% in pH 10 buffer .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in ¹H NMR)?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact (irritation and burns reported in analogues) .

- Storage : In airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) and moisture .

- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration by licensed hazardous waste handlers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.